
1-(2,2,4,4-Tetramethylcyclobutyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2,4,4-Tetramethylcyclobutyl)ethanone is an organic compound characterized by a cyclobutane ring substituted with four methyl groups and an ethanone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,4,4-Tetramethylcyclobutyl)ethanone typically involves the reaction of 2,2,4,4-tetramethylcyclobutanone with ethylmagnesium bromide, followed by hydrolysis. The reaction conditions include:
Solvent: Anhydrous ether
Temperature: Room temperature
Reagents: Ethylmagnesium bromide, water
Industrial Production Methods
Industrial production of this compound may involve the use of more scalable methods, such as the catalytic hydrogenation of 2,2,4,4-tetramethylcyclobutanone in the presence of a suitable catalyst like palladium on carbon. The reaction is typically carried out under high pressure and temperature to ensure complete conversion.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2,4,4-Tetramethylcyclobutyl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ethanone group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2,2,4,4-Tetramethylcyclobutyl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 1-(2,2,4,4-Tetramethylcyclobutyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.
Pathway Modulation: Affecting key biochemical pathways, such as those involved in inflammation or pain perception.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: A polycyclic musk compound used in fragrances.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: A related compound with hydroxyl groups instead of the ethanone group.
Uniqueness
1-(2,2,4,4-Tetramethylcyclobutyl)ethanone is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its tetramethyl-substituted cyclobutane ring provides steric hindrance, affecting its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C10H18O |
|---|---|
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
1-(2,2,4,4-tetramethylcyclobutyl)ethanone |
InChI |
InChI=1S/C10H18O/c1-7(11)8-9(2,3)6-10(8,4)5/h8H,6H2,1-5H3 |
Clé InChI |
COBIQFGVKUDFNG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1C(CC1(C)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


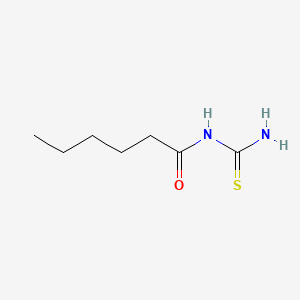


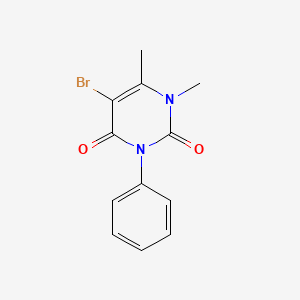
![Para-sulfonatocalix[4]arene](/img/structure/B13827313.png)

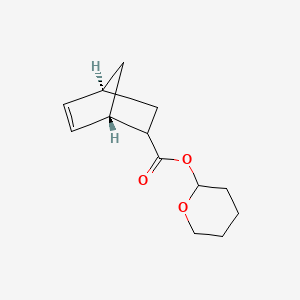
![2-Imino-1-[2-(2-imino-4-oxoimidazolidin-1-yl)ethyl]imidazolidin-4-one](/img/structure/B13827330.png)
![N'-[(E)-(3-bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[b,d]furan-1-yl)methylidene]furan-2-carbohydrazide](/img/structure/B13827347.png)
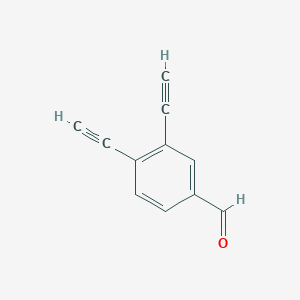
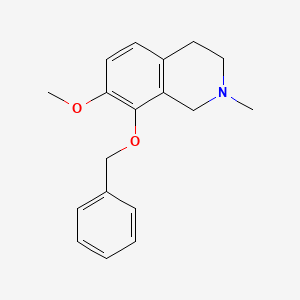
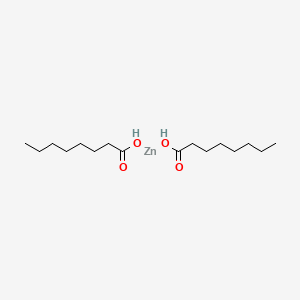
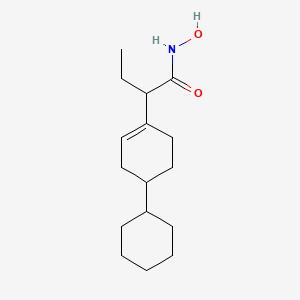
![[(2S,3R,4R,5R,6S)-4-(dimethylamino)-6-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-5-hydroxy-2-methyloxan-3-yl] acetate](/img/structure/B13827382.png)
